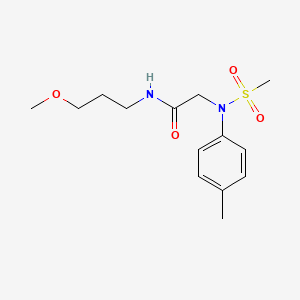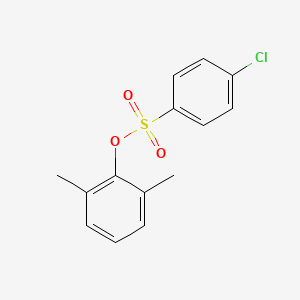
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPG belongs to the class of glycine receptor agonists and has been found to exhibit potent analgesic and anti-inflammatory effects.
Mécanisme D'action
MPMPG acts as a glycine receptor agonist, which means that it enhances the activity of glycine receptors in the brain and spinal cord. Glycine receptors are important for regulating the transmission of pain signals in the nervous system. By enhancing the activity of glycine receptors, MPMPG can reduce the transmission of pain signals and alleviate pain and inflammation.
Biochemical and Physiological Effects:
MPMPG has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. MPMPG has also been shown to increase the activity of GABA receptors, which are important for regulating the transmission of inhibitory signals in the brain. This may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPMPG is its potent analgesic and anti-inflammatory effects. This makes it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, MPMPG has been found to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of MPMPG is its complex synthesis method, which may make it difficult to produce on a large scale.
Orientations Futures
There are a number of potential future directions for the study of MPMPG. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of MPMPG. Another area of interest is the investigation of the anxiolytic effects of MPMPG and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to explore the potential of MPMPG in the treatment of epilepsy and other neurological disorders.
Méthodes De Synthèse
The synthesis of MPMPG involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methoxypropyl)glycine in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield the final compound, MPMPG. The synthesis of MPMPG is a complex process that requires careful handling of the reactants and a high level of expertise.
Applications De Recherche Scientifique
MPMPG has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. MPMPG has also been shown to be effective in treating neuropathic pain, a type of chronic pain that is often difficult to manage with conventional painkillers. Additionally, MPMPG has been investigated for its potential use in the treatment of anxiety disorders and epilepsy.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-5-7-13(8-6-12)16(21(3,18)19)11-14(17)15-9-4-10-20-2/h5-8H,4,9-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPADDYAYDOYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)
![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)

![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)